

comparative analysis of MEHP levels in different population studies

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Compound of Interest

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A Comparative Analysis of Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHP) Levels in Diverse Global Populations

A comprehensive review of biomonitoring studies reveals widespread exposure to di(2-ethylhexyl) phthalate (DEHP), as evidenced by the ubiquitous presence of its primary metabolite, Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHP), in human urine across diverse populations. This guide synthesizes quantitative data from various studies, details the analytical methodologies employed, and explores the molecular pathways influenced by MEHP, offering valuable insights for researchers, scientists, and drug development professionals.

Global MEHP Exposure: A Tabular Comparison

Urinary concentrations of MEHP vary significantly across different geographical regions and demographic groups. The following table summarizes the geometric mean (GM) or median MEHP levels reported in various population studies, providing a snapshot of global exposure patterns.

Region/Country	Population Group	Sample Size (n)	Matrix	MEHP Concentration (ng/mL or µg/L)	Study (Year)
United States	General Population (≥6 years)	~2,540	Urine	GM: 4.3	NHANES (1999-2000)
United States	Adults (≥50 years)	831	Urine	Mean: 6.31	NHANES (1999-2002) [1]
Germany	Children (2-14 years)	239	Urine	Median daily intake: 4.3 µg/kg bw/day	Wittassek et al. (2007)[2]
Germany	Children and Mothers	-	Urine	ΣDEHP metabolites higher in children (Median: 224 vs 144 ng/mL)	Kasper-Sonnenberg et al. (2020) [3]
Europe	Children, Adolescents, Adults	-	Urine	Higher exposures in Eastern Europe, decreasing trend in Northern and Western Europe	Lange et al. (2023)[4]
Italy	General Population	157 (2011), 171 (2016)	Urine	Median (2011): 14.1 (men), 15.6 (women) µg/g creatinine;	Tranfo et al. (2018)

Median
(2016): 3.1
(men), 4.5
(women) µg/g
creatinine

Median
(ΣDEHP
metabolites):
28.9 µg/L
Zhang et al.
(2022)

Increasing
trend for
5oxo- and
5OH-MEHP
Philippat et
al. (2021)

GM (5OH-
MEHP): 9.39
(2010), 13.34
(2013) µg/g
creatinine
Chen et al.
(2017)

Kuwait
(highest,
Median
ΣDEHP: 202
ng/mL),
followed by
Korea and
Vietnam
Sakhi et al.
(2014)

Experimental Protocols for MEHP Quantification

The accurate measurement of MEHP in biological matrices is crucial for exposure assessment. The most common analytical method employed is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Sample Preparation:

- **Enzymatic Deconjugation:** Urine samples are typically treated with β -glucuronidase to hydrolyze the glucuronidated form of MEHP, converting it to its free form for analysis.
- **Solid-Phase Extraction (SPE):** The samples are then purified and concentrated using SPE cartridges. This step removes potential interferences from the urine matrix.
- **Elution and Reconstitution:** The retained MEHP is eluted from the SPE column with an organic solvent, which is then evaporated. The dried residue is reconstituted in a suitable solvent for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis:

- **Chromatographic Separation:** The reconstituted sample is injected into an HPLC system equipped with a suitable column (e.g., a phenyl column) to separate MEHP from other urinary components.
- **Mass Spectrometric Detection:** The separated MEHP is then introduced into a tandem mass spectrometer. Detection is typically performed using electrospray ionization (ESI) in the negative ion mode and multiple reaction monitoring (MRM) for high selectivity and sensitivity.
- **Quantification:** Quantification is achieved using an isotope-dilution method, where a known amount of a stable isotope-labeled internal standard (e.g., $^{13}\text{C}_4$ -MEHP) is added to each sample prior to preparation. This corrects for any loss of analyte during sample processing and for matrix effects during analysis.

Quality Assurance/Quality Control (QA/QC): To ensure the reliability of the data, stringent QA/QC procedures are essential. These include the analysis of reagent blanks, spiked samples (for accuracy and recovery assessment), and quality control materials with known concentrations of MEHP in each analytical batch. Participation in interlaboratory comparison programs is also crucial for verifying the accuracy of the measurements.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

Experimental Workflow for Urinary MEHP Analysis

The following diagram illustrates the typical workflow for the analysis of MEHP in urine samples, from collection to final data acquisition.

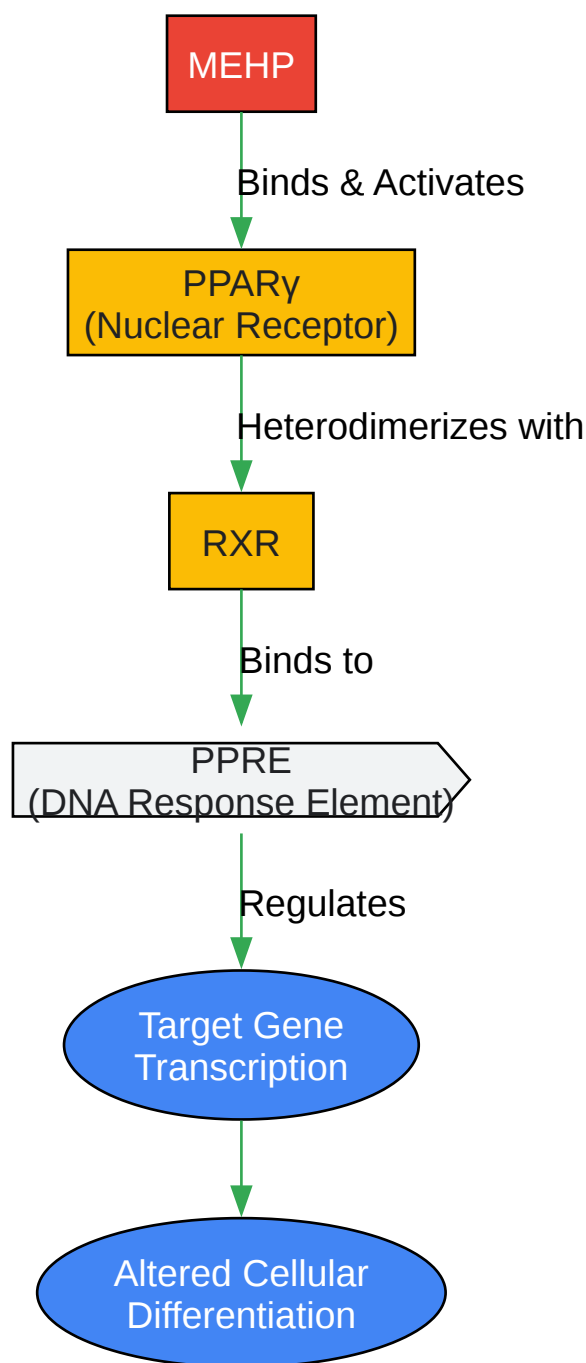


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Caption: Experimental workflow for urinary MEHP analysis.

MEHP and Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

MEHP has been shown to act as a ligand for PPARs, a family of nuclear receptors that play a key role in lipid metabolism and adipogenesis. Activation of PPAR γ by MEHP can disrupt normal cellular differentiation processes.



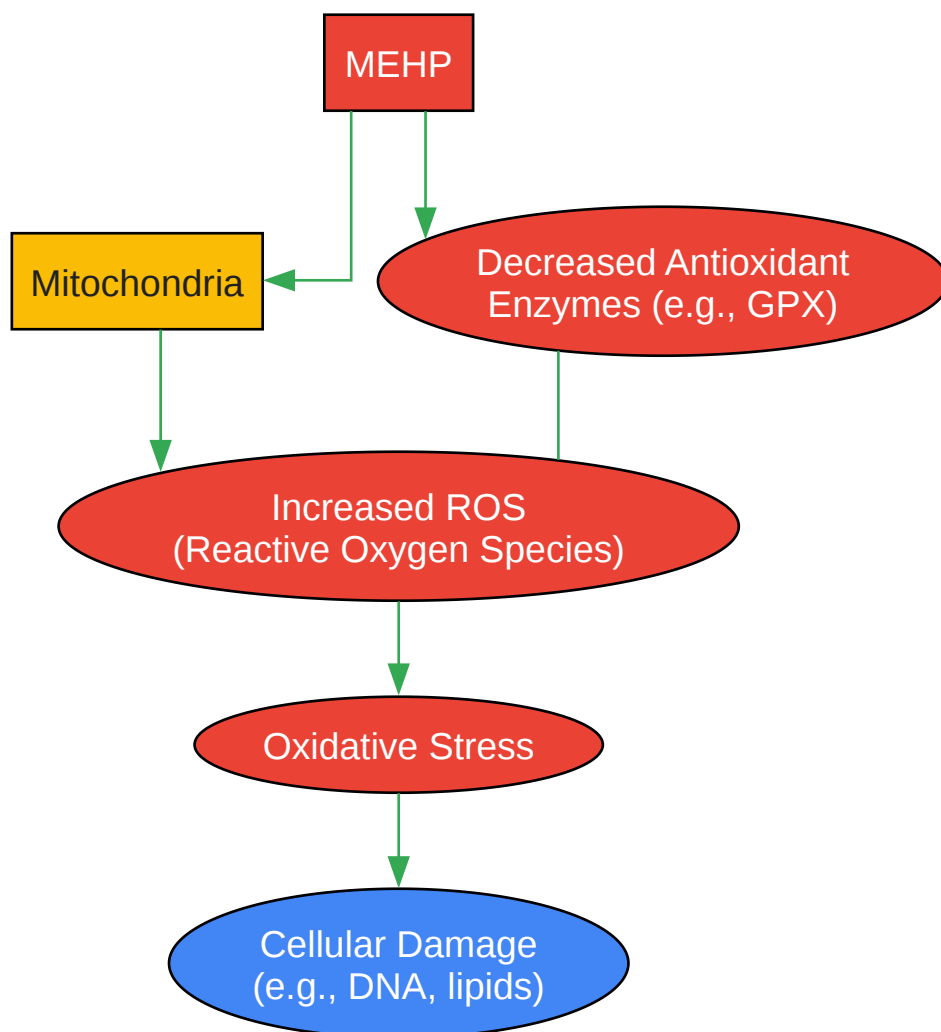
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Caption: MEHP activation of the PPAR γ signaling pathway.

MEHP-Induced Oxidative Stress

Exposure to MEHP can lead to an increase in reactive oxygen species (ROS), resulting in oxidative stress and potential cellular damage. This can subsequently trigger various

downstream signaling pathways.

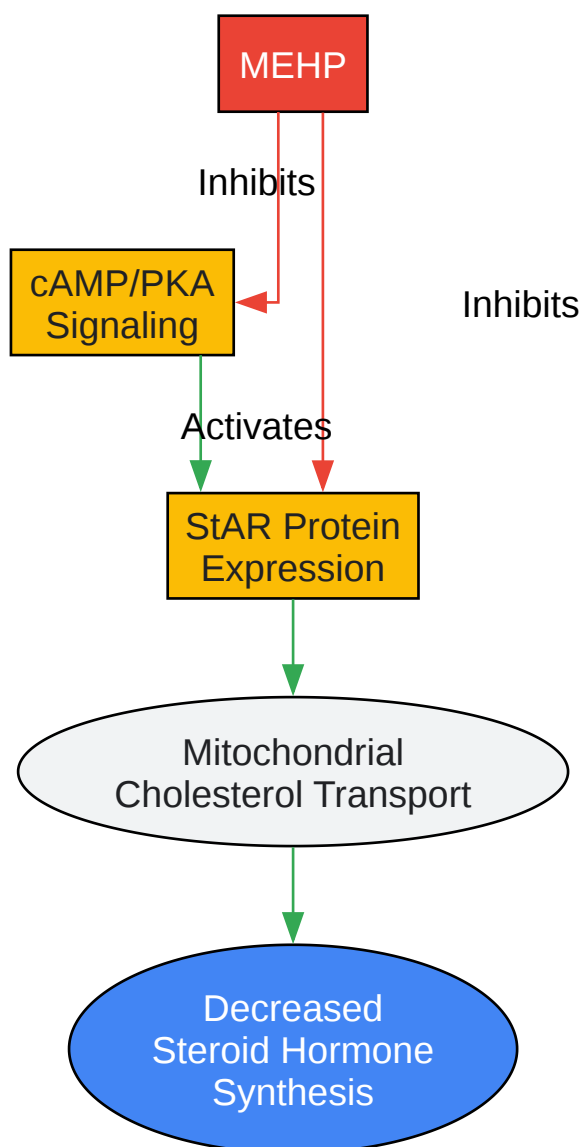


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Caption: MEHP-induced oxidative stress pathway.

Inhibition of Steroidogenesis by MEHP

MEHP is known to disrupt the synthesis of steroid hormones, such as testosterone, by interfering with key steps in the steroidogenic pathway. A primary target is the Steroidogenic Acute Regulatory (StAR) protein, which is crucial for cholesterol transport into the mitochondria.



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Caption: MEHP's inhibitory effect on the steroidogenesis pathway.

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